molecular formula C23H23NO4 B2770146 5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-6-carboxylic acid CAS No. 2490406-75-0

5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-6-carboxylic acid

Cat. No.: B2770146
CAS No.: 2490406-75-0
M. Wt: 377.44
InChI Key: VHFLFYXUTWNHEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-6-carboxylic acid (CAS: 2490406-75-0) is a spirocyclic compound featuring a fused bicyclic system (6-membered and 4-membered rings) with an Fmoc (9-fluorenylmethoxycarbonyl) protecting group and a carboxylic acid functional group . Its molecular weight is 377.4 g/mol, and it is typically supplied with ≥95% purity . This compound is classified as a specialized building block in organic synthesis, particularly in peptide chemistry, where the Fmoc group serves as a temporary protective moiety for amines during solid-phase synthesis . However, commercial availability has been discontinued by suppliers such as Biosynth and Enamine Ltd, limiting its current accessibility .

The spiro[3.4]octane core introduces conformational rigidity, which can influence peptide backbone geometry and stability. Such structural features are advantageous in drug discovery for modulating pharmacokinetic properties or enhancing target binding specificity.

Properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c25-21(26)20-10-13-23(11-5-12-23)24(20)22(27)28-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,5,10-14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFLFYXUTWNHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-6-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the Fmoc protecting group. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization and protection steps. Solvents such as dichloromethane or dimethylformamide are commonly used to dissolve the reactants and control the reaction environment.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions, particularly in the context of peptide synthesis.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in the design of molecules with specific biological activities.

    Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-6-carboxylic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amine functionality, preventing unwanted reactions during the synthesis process. The spirocyclic core can interact with various molecular targets, potentially influencing biological pathways and enzyme activities. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and application-based differences between 5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-6-carboxylic acid and related spirocyclic or Fmoc-protected compounds:

Compound Name CAS Number Molecular Weight (g/mol) Core Structure Key Functional Groups Applications/Properties
5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-6-carboxylic acid 2490406-75-0 377.4 Spiro[3.4]octane Fmoc, carboxylic acid Peptide synthesis building block; conformational rigidity
(6R)-5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid 2739911-56-7 349.38 Spiro[2.3]hexane Fmoc, carboxylic acid Smaller spiro system; potential for reduced steric hindrance; research applications
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid 180576-05-0 Not provided Piperazine Fmoc, acetic acid Flexible linker in medicinal chemistry; amine-reactive modifications
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid 1380327-56-9 Not provided Oxetane Fmoc, carboxylic acid Oxetane’s ring strain enhances metabolic stability; lab chemical synthesis
Spiro-5-(fluoren-9’-yl)-6-azauracil derivatives Not provided Variable Spiro[5.6] systems Fmoc, azauracil Antioxidant activity (DPPH assay); drug discovery candidates

Structural and Functional Analysis

Larger spiro systems (e.g., spiro[4.5]decane in ) enable complex molecular architectures but introduce synthetic challenges due to increased ring strain and steric effects .

Functional Groups :

  • All compounds share the Fmoc group, critical for amine protection in peptide synthesis. However, the carboxylic acid moiety in the target compound and its analogs enables direct coupling to amines or alcohols, unlike azauracil derivatives, which prioritize heterocyclic bioactivity .

Applications :

  • The target compound and its spiro[2.3]hexane analog are primarily peptide-building blocks, whereas piperazine- and oxetane-containing derivatives serve as flexible linkers or metabolic stabilizers, respectively .
  • Spiro-azauracil derivatives exhibit antioxidant properties, highlighting divergent applications in drug discovery compared to the peptide-focused target compound .

Safety and Handling :

  • The oxetane derivative (CAS 1380327-56-9) carries specific hazards (e.g., H302, H315), underscoring the need for cautious handling compared to other spirocyclic Fmoc compounds, which lack detailed hazard data in the provided evidence .

Research Findings

  • Synthetic Utility : The spiro[3.4]octane scaffold’s rigidity is advantageous in constrained peptide design, as demonstrated in analogues used to stabilize β-turn structures .
  • Biological Activity : While the target compound lacks reported bioactivity, spiro-azauracil derivatives show promising antioxidant effects (IC₅₀ values comparable to ascorbic acid) .
  • Stability : Oxetane-containing Fmoc compounds (e.g., CAS 1380327-56-9) leverage ring strain to resist enzymatic degradation, a property absent in the target compound .

Biological Activity

5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-6-carboxylic acid is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a spirocyclic structure that incorporates a fluorenylmethoxycarbonyl (Fmoc) group. Its molecular formula is C21H19NO4C_{21}H_{19}NO_4 with a molecular weight of approximately 377.4 g/mol. The Fmoc group serves as a protecting group, which allows for selective chemical reactions at other sites on the molecule, enhancing its utility in drug development and biological research.

Biological Activity

The biological activity of 5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-6-carboxylic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The rigid spirocyclic structure enhances binding affinity and specificity, making it a candidate for further pharmacological studies.

The mechanism of action involves the compound's interaction with specific molecular targets. The Fmoc protecting group can be selectively removed under acidic conditions, revealing active functionalities that can engage in biochemical pathways such as enzyme inhibition and receptor binding .

Interaction Studies

Interaction studies have indicated that 5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-6-carboxylic acid can modulate enzyme activity and receptor functions, which are critical for understanding drug mechanisms and developing new therapeutic strategies.

Case Studies

  • Anticancer Activity : Preliminary studies suggest potential anticancer properties through modulation of specific signaling pathways involved in cell proliferation and apoptosis. For instance, compounds with similar structural features have shown promising antiproliferative effects against various cancer cell lines .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit carbonic anhydrases, which play vital roles in physiological processes such as pH regulation and tumorigenicity. Inhibitory constants (KiK_i) for related compounds have been reported in the submicromolar range, indicating strong binding affinity .

Comparative Analysis

To better understand the unique properties of 5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-6-carboxylic acid, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[2.5]octane-1-carboxylic acidSimilar Fmoc groupDifferent spirocyclic core leading to distinct biological properties
2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.4]octaneOxa substitutionPotentially altered solubility and reactivity profiles
5-Azaspiro[3.4]octane carboxylic acid derivativesGeneral structural similarityBroader range of biological activities due to structural variations

Synthesis Methods

The synthesis of 5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-6-carboxylic acid typically involves several key steps:

  • Protection of Amines : The amine groups are protected using the Fmoc group.
  • Cyclization Reactions : Formation of the spirocyclic structure occurs through cyclization reactions, often requiring specific organic solvents and catalysts.
  • Deprotection : The Fmoc group is removed under acidic conditions to reveal the active amine functionality for further reactions.

Q & A

How can researchers confirm the identity and purity of 5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-6-carboxylic acid?

Level: Basic
Methodological Answer:
The compound’s identity can be confirmed via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze its spirocyclic and Fmoc-protected amine structure. Mass spectrometry (MS) is essential for verifying molecular weight (e.g., molecular formula C₂₃H₂₃NO₄, MW 377.44) . Purity assessment requires high-performance liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). Residual solvents or byproducts should align with ICH guidelines for impurities (<0.1%) .

What are the optimal storage conditions for this compound to ensure long-term stability?

Level: Basic
Methodological Answer:
As a hygroscopic solid, the compound should be stored in airtight containers under inert gas (argon or nitrogen) at -20°C, where it remains stable for up to 3 years . For short-term use (≤6 months), storage at 4°C in a desiccator is acceptable. Solutions in DMSO (100 mg/mL) must be aliquoted to avoid freeze-thaw cycles and stored at -20°C for ≤1 month. Stability should be periodically verified via HPLC to detect hydrolysis of the Fmoc group or oxidation of the spirocyclic core .

What synthetic challenges arise during the preparation of the spirocyclic core, and how can they be addressed?

Level: Advanced
Methodological Answer:
The spiro[3.4]octane system’s strained geometry complicates ring closure. Key steps include:

  • Cyclization Conditions : Use of Mitsunobu reactions (e.g., diethyl azodicarboxylate and triphenylphosphine) to form the spiro junction under mild conditions (0°C to RT, THF solvent) .
  • Protection Strategies : Temporary Boc protection of the secondary amine to prevent side reactions during carboxylation .
  • Optimization : Reaction monitoring via thin-layer chromatography (TLC) and adjustment of stoichiometry (1.2–1.5 eq of Fmoc-Cl) to maximize yield (reported 45–60%) .

How does the Fmoc group influence the compound’s reactivity in peptide coupling and drug design?

Level: Advanced
Methodological Answer:
The Fmoc group enhances stability during solid-phase peptide synthesis (SPPS) by preventing premature deprotection under basic conditions. However, its bulkiness may sterically hinder coupling reactions with bulky amino acids (e.g., tryptophan). Mitigation strategies include:

  • Activation Reagents : Use of HATU or PyBOP with DIEA in DMF to improve coupling efficiency .
  • Microwave Assistance : Applying microwave irradiation (50°C, 20 min) to accelerate reaction kinetics .
  • Post-Coupling Analysis : LC-MS to confirm successful conjugation and detect epimerization (critical for chiral integrity) .

What methodologies resolve low solubility in aqueous buffers for in vitro assays?

Level: Advanced
Methodological Answer:
The compound’s solubility in water is limited (≤2.5 mg/mL) due to its hydrophobic Fmoc and spirocyclic moieties. Strategies include:

  • Co-Solvent Systems : Prepare stock solutions in DMSO (≤5% v/v final concentration) and dilute in PBS or cell culture media with sonication .
  • Liposomal Encapsulation : Use phosphatidylcholine-based liposomes to enhance bioavailability in cellular uptake studies .
  • pH Adjustment : Solubilize in slightly alkaline buffers (pH 7.4–8.0) to deprotonate the carboxylic acid group .

How should researchers address contradictions in stability data across different studies?

Level: Advanced (Data Contradiction Analysis)
Methodological Answer:
Discrepancies in reported stability (e.g., decomposition at 4°C vs. -20°C) may arise from variations in impurity profiles or storage protocols. To resolve:

  • Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 1–4 weeks, then analyze degradation products via LC-MS .
  • Batch Comparison : Cross-reference certificates of analysis (CoA) for residual solvent levels (e.g., DMF or THF) that accelerate hydrolysis .
  • Collaborative Validation : Replicate stability tests using standardized protocols (e.g., ICH Q1A) across multiple labs to isolate environmental variables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.